molecular formula C23H25NO3 B12043587 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-chromen-4-one CAS No. 5943-68-0

8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-chromen-4-one

Cat. No.: B12043587
CAS No.: 5943-68-0
M. Wt: 363.4 g/mol
InChI Key: CKOMMXJXPJPPKZ-UHFFFAOYSA-N
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Description

8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-chromen-4-one is a complex organic compound with a unique structure that combines a chromenone backbone with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a chromenone derivative with a piperidine compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethyl-piperidin-1-yl)-ethylamine: This compound shares the piperidine moiety but lacks the chromenone backbone.

    N-(2-Aminoethyl)piperidine: Another related compound with a simpler structure.

    2-(2-Ethyl-piperidin-1-yl)-ethoxy-phenylamine: This compound has a similar piperidine structure but different functional groups.

Uniqueness

8-(2-Ethyl-piperidin-1-ylmethyl)-7-hydroxy-3-phenyl-chromen-4-one is unique due to its combination of a chromenone backbone with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5943-68-0

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3-phenylchromen-4-one

InChI

InChI=1S/C23H25NO3/c1-2-17-10-6-7-13-24(17)14-19-21(25)12-11-18-22(26)20(15-27-23(18)19)16-8-4-3-5-9-16/h3-5,8-9,11-12,15,17,25H,2,6-7,10,13-14H2,1H3

InChI Key

CKOMMXJXPJPPKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O

solubility

50.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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